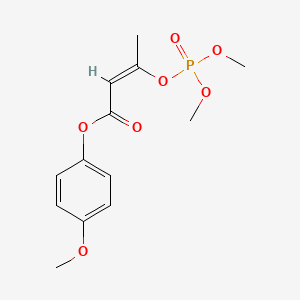
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is an organic compound that features both methoxy and phosphoryloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-methoxyphenol with a phosphorylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in the synthesis include phosphoryl chloride and dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphoryloxy group can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction may produce phosphine derivatives .
Aplicaciones Científicas De Investigación
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy groups and potential biological activities.
Dimethoxytrityl, [bis-(4-methoxyphenyl)phenylmethyl] (DMT): Used as a protecting group in nucleoside synthesis.
Uniqueness
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is unique due to its combination of methoxy and phosphoryloxy groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64011-84-3 |
|---|---|
Fórmula molecular |
C13H17O7P |
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H17O7P/c1-10(20-21(15,17-3)18-4)9-13(14)19-12-7-5-11(16-2)6-8-12/h5-9H,1-4H3/b10-9- |
Clave InChI |
DKJIFVIBSHBSFD-KTKRTIGZSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC1=CC=C(C=C1)OC)/OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)OC1=CC=C(C=C1)OC)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


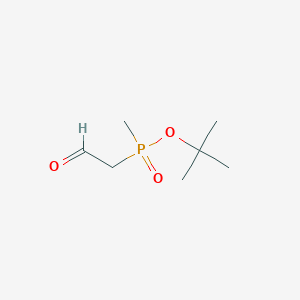
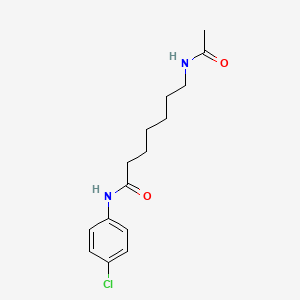
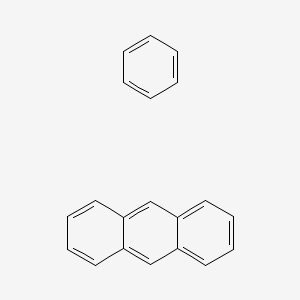
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
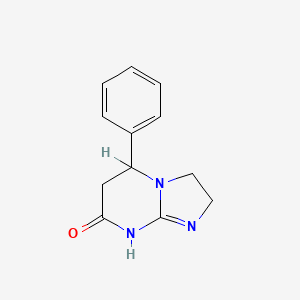
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
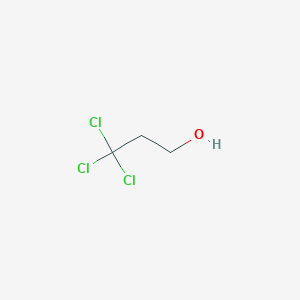
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
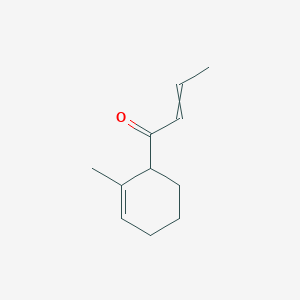
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

